1-(5-Chloro-2-methoxyphenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea
Description
1-(5-Chloro-2-methoxyphenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group, a fluorobenzyl group, and an oxadiazole ring
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O3/c1-25-14-7-4-11(18)9-13(14)20-16(24)21-17-23-22-15(26-17)8-10-2-5-12(19)6-3-10/h2-7,9H,8H2,1H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTQLINMKJXGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the fluorobenzyl group: This can be achieved through nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the oxadiazole intermediate.
Attachment of the chlorinated methoxyphenyl group: This step often involves the use of coupling reactions, such as Suzuki or Heck coupling, to introduce the chlorinated methoxyphenyl moiety onto the oxadiazole ring.
Industrial production methods may involve optimization of these synthetic routes to improve yield, reduce costs, and ensure scalability.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring and aromatic substituents undergo oxidation under controlled conditions:
-
Oxadiazole Ring Oxidation : Reaction with potassium permanganate (KMnO₄) in acidic media converts the oxadiazole ring to a carboxylic acid derivative via C–N bond cleavage .
-
Fluorobenzyl Group Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the benzylic position to a ketone .
| Reaction Site | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxadiazole ring | KMnO₄ (H₂SO₄, 60°C) | Carboxylic acid derivative | 72% | |
| Fluorobenzyl group | 30% H₂O₂ (AcOH, 55–60°C) | 4-Fluorobenzyl ketone | 65% |
Reduction Reactions
Selective reduction targets the urea group and halide substituents:
-
Urea Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the urea moiety to a secondary amine .
-
Chloride Reduction : Lithium aluminum hydride (LiAlH₄) replaces the chloro group with hydrogen .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the chloro and fluorobenzyl positions:
-
Chloro Group Replacement : Suzuki coupling with arylboronic acids replaces Cl with aromatic groups .
-
Fluorobenzyl Nucleophilic Substitution : Reaction with morpholine in dioxane substitutes the benzyl group .
| Reaction Site | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chlorophenyl group | Pd(PPh₃)₄, K₂CO₃ (ArB(OH)₂, DMF) | Biaryl derivative | 67% | |
| Fluorobenzyl group | Morpholine (dioxane, 80°C) | Morpholinobenzyl-oxadiazole | 74% |
Cyclization and Ring-Opening
The oxadiazole ring participates in cycloaddition and ring-opening reactions:
-
Ring-Opening with Hydrazine : Hydrazine hydrate cleaves the oxadiazole to form a hydrazide intermediate .
-
Diels-Alder Cycloaddition : Reacts with maleic anhydride to form a bicyclic adduct .
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxadiazole ring-opening | NH₂NH₂·H₂O (EtOH, reflux) | Hydrazide intermediate | 63% | |
| Diels-Alder reaction | Maleic anhydride (toluene, 110°C) | Bicyclic lactam | 55% |
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aromatic framework:
-
Heck Coupling : With acrylates, forms α,β-unsaturated esters at the methoxyphenyl group .
-
Buchwald–Hartwig Amination : Introduces amino groups at the chlorophenyl site .
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Heck coupling | Pd(OAc)₂, P(o-tol)₃ (acrylate) | Styryl-methoxyphenyl derivative | 69% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos (amine) | Aminated phenyl derivative | 76% |
Key Mechanistic Insights
Scientific Research Applications
Chemistry
In the field of chemistry, 1-(5-Chloro-2-methoxyphenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea serves as a valuable building block for the synthesis of more complex molecules. It is utilized as a reagent in various organic reactions, enabling chemists to explore new chemical pathways and develop novel compounds.
Biology
This compound has been investigated for its potential biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties against various pathogens.
- Antifungal Properties : Research indicates efficacy against fungal strains, making it a candidate for antifungal drug development.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
The therapeutic potential of 1-(5-Chloro-2-methoxyphenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea is under ongoing investigation:
- Mechanism of Action : It may interact with specific enzymes or receptors, leading to modulation of biochemical pathways relevant to disease processes.
- Drug Development : Its unique structure allows for modifications that could enhance efficacy and reduce side effects in potential therapeutic applications.
Industrial Applications
The compound's unique chemical properties make it suitable for developing new materials such as polymers or coatings. Its stability and reactivity can be exploited in creating advanced materials with specific functionalities.
Case Studies
Recent studies have provided insights into the applications of this compound:
- Anticancer Studies : In vitro assays demonstrated that derivatives containing the oxadiazole ring significantly reduced cell viability in cancer cell lines (e.g., glioblastoma), indicating potential as an anticancer agent .
- Antimicrobial Research : Various derivatives were tested against bacterial strains, showing promising results that support further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea can be compared with other similar compounds, such as:
1-(5-Chloro-2-methoxyphenyl)-3-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)urea: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may affect its reactivity and biological activity.
1-(5-Chloro-2-methoxyphenyl)-3-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)urea: The presence of a methyl group instead of a fluorobenzyl group can lead to differences in chemical and biological properties.
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy, and potential therapeutic applications based on diverse research findings.
The compound's molecular formula is with a molecular weight of 444.9 g/mol. It features a unique structure incorporating a chloro-substituted phenyl group, a methoxy group, and an oxadiazole moiety, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.9 g/mol |
| IUPAC Name | 1-(5-Chloro-2-methoxyphenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea |
| CAS Number | 1172549-26-6 |
Biological Activity
Research indicates that the compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that compounds containing the oxadiazole moiety possess significant antimicrobial properties. For instance, derivatives similar to 1-(5-Chloro-2-methoxyphenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea have shown effectiveness against various bacterial strains. In one study, the synthesized compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against urease enzymes compared to thiourea (IC50 = 21.25 µM), indicating strong inhibitory potential .
The mechanism by which this compound exerts its biological effects is not entirely elucidated but may involve interaction with specific enzymes or receptors. The oxadiazole ring is particularly noted for its role in enzyme inhibition and could be responsible for the observed antimicrobial activity .
Case Studies
Several studies have highlighted the efficacy of similar compounds in various biological assays:
- Urease Inhibition : A study synthesized a series of oxadiazole derivatives showing promising urease inhibition with IC50 values significantly lower than traditional inhibitors . This suggests potential applications in treating urea-related disorders.
- Antibacterial Efficacy : In vitro tests revealed that related compounds displayed notable antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values indicating effective concentration ranges .
Future Directions
Given the promising biological activities observed in preliminary studies, further research is warranted to explore the full therapeutic potential of 1-(5-Chloro-2-methoxyphenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea. Future investigations should focus on:
- In Vivo Studies : To assess the pharmacokinetics and safety profile.
- Structure-Activity Relationship (SAR) : To optimize the compound's efficacy and minimize toxicity.
- Mechanistic Studies : To better understand the interactions at the molecular level.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., chloro-methoxyphenyl and fluorobenzyl groups) .
- Mass Spectrometry (ESI-HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) .
- Infrared Spectroscopy (IR) : Identifies urea carbonyl stretches (~1640–1680 cm⁻¹) and oxadiazole C=N bonds .
- HPLC : Assesses purity (>95% threshold for biological assays) .
How can crystallographic data resolve uncertainties in the compound’s binding mode with biological targets?
Advanced Research Question
- Single-Crystal X-ray Diffraction : Using SHELXL for refinement, researchers can determine bond lengths/angles and hydrogen-bonding interactions critical for target binding (e.g., kinase active sites) .
- Docking Studies : Complement crystallography by modeling interactions with targets like enzymes or receptors. For example, fluorobenzyl groups may engage in hydrophobic pockets, while the urea moiety forms hydrogen bonds .
How should researchers address contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?
Advanced Research Question
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HeLa) and assay conditions (pH, temperature) .
- Purity Reassessment : Use HPLC or LC-MS to rule out impurities (>99% purity required for reliable IC₅₀) .
- Orthogonal Assays : Confirm activity via fluorescence polarization (binding) and Western blot (downstream signaling) .
What structural modifications improve the compound’s pharmacokinetic properties without compromising activity?
Advanced Research Question
- SAR Studies :
- Oxadiazole Substituents : Replacing 4-fluorobenzyl with bulkier groups (e.g., adamantyl) enhances metabolic stability but may reduce solubility .
- Urea Linker : Introducing methyl groups on the phenyl ring (e.g., 2-methoxy vs. 2-ethoxy) balances lipophilicity and bioavailability .
- Pro-drug Strategies : Esterification of polar groups (e.g., hydroxyl) improves membrane permeability .
What computational methods predict the compound’s interaction with off-target proteins?
Advanced Research Question
- Pharmacophore Modeling : Matches the urea-oxadiazole scaffold to known binding motifs in kinase or GPCR databases .
- Molecular Dynamics Simulations : Analyze stability of ligand-protein complexes over 100+ ns trajectories to identify potential off-targets (e.g., cytochrome P450 isoforms) .
How do solvent polarity and pH influence the compound’s stability during storage?
Basic Research Question
- Stability Studies :
What in vitro and in vivo models are suitable for evaluating its therapeutic potential?
Advanced Research Question
- In Vitro :
- Cancer: NCI-60 cell panel for cytotoxicity profiling .
- Antimicrobial: MIC assays against Gram-positive/negative strains .
- In Vivo :
- Xenograft models (e.g., murine melanoma) with pharmacokinetic monitoring (Cₘₐₓ, t₁/₂) .
How can researchers reconcile discrepancies in reported synthetic yields (e.g., 40–70%)?
Advanced Research Question
- Reaction Monitoring : Use TLC or in-situ IR to identify intermediate bottlenecks (e.g., incomplete cyclization) .
- Byproduct Analysis : LC-MS/MS detects side products (e.g., dimerization of isocyanates) .
What strategies mitigate toxicity concerns observed in preliminary studies?
Advanced Research Question
- Metabolic Profiling : CYP450 inhibition assays (e.g., CYP3A4) guide structural tweaks to reduce hepatotoxicity .
- Prodrug Design : Masking reactive groups (e.g., urea) with cleavable linkers improves safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
